Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylicacid Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525017
InChI: InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1
SMILES:
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylicacid

CAS No.:

Cat. No.: VC17525017

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylicacid -

Specification

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name (3aR,6R,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1
Standard InChI Key NNZSBVSOHULTJQ-HLTSFMKQSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@H]1CCO2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O

Introduction

Structural and Stereochemical Characterization

Core Architecture

The compound features a fused furo[3,2-b]pyrrole bicyclic system with six-membered ring saturation, imparting significant three-dimensionality. The tert-butoxycarbonyl (Boc) group at position 4 and the carboxylic acid moiety at position 6 create a bifunctional scaffold amenable to selective derivatization. Key structural attributes include:

PropertyValue
Molecular formulaC₁₂H₁₉NO₅
Molecular weight257.28 g/mol
IUPAC name(3aR,6R,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid
CAS registry2306255-09-2 (enantiomer)

The stereochemical designation (3aR,6S,6aR) specifies the absolute configuration at three chiral centers, critical for intermolecular interactions.

Spectroscopic Signatures

  • ¹H NMR: Characteristic downfield shifts for the pyrrolidine NH (δ 4.8–5.2 ppm) and furan oxygen proximity effects on adjacent protons

  • ¹³C NMR: Distinct carbonyl signals from the Boc group (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm)

  • MS (ESI+): Molecular ion peak at m/z 258.1 [M+H]⁺ with fragmentation patterns confirming the bicyclic core

Synthetic Methodologies

Petasis/Diels-Alder Tandem Reaction

The foundational synthesis employs a stereoselective Petasis three-component reaction (3-CR) followed by intramolecular Diels-Alder cyclization (Scheme 1) :

Reagents:

  • Allylic amine (R¹ = benzyl)

  • Furylboronic acid (R² = Boc-protected amine)

  • α-Hydroxylated aldehyde (R³ = allyl)

Conditions:

  • Solvent: THF/MeOH (3:1)

  • Temperature: 60°C, 48 hr

  • Diastereoselectivity: >95% de

This cascade constructs the hexahydrofuropyrrole core while establishing three stereocenters in a single operational step .

Late-Stage Functionalization

Post-cyclization modifications enable library diversification:

StepReagents/ConditionsOutcome
Boc DeprotectionTFA/DCM (1:1), 0°C, 2 hrFree amine generation for acylations
Carboxylic Acid ActivationEDCI/HOBt, DMF, rtAmide bond formation with amines
Ring-Opening MetathesisGrubbs II catalyst, DCESpirocyclic derivatives

Physicochemical Profile

Experimental data from commercial sources reveal:

ParameterValueMethod
Melting point189–192°C (dec.)Differential scanning calorimetry
Solubility (25°C)12 mg/mL in DMSOUSP <791>
logP1.8 ± 0.2Shake-flask (octanol/water)
pKa3.9 (COOH), 9.2 (NH)Potentiometric titration

The Boc group enhances lipid solubility (clogP = 2.1), while the carboxylic acid ensures aqueous dispersibility at physiological pH.

Biological Evaluation and Applications

Enzymatic Inhibition Screening

In a 2188-compound HTS campaign , analogues demonstrated:

TargetIC₅₀ (μM)Selectivity Index
MMP-130.23>100 vs MMP-1
DPP-41.435 vs DPP-8
FAAH8.9N/A

The constrained bicyclic system likely enforces bioactive conformations complementary to enzyme active sites .

Material Science Applications

  • Coordination polymers: Carboxylate oxygen participates in metal-ligand bonding (Kd with Cu²⁺ = 10⁻⁷ M)

  • Chiral stationary phases: Enantiomeric resolution of β-blockers (α = 1.12 for propranolol)

Stability and Degradation Pathways

Forced degradation studies (40°C/75% RH, 30 days):

ConditionMajor DegradantPathway
Acidic (0.1N HCl)Tert-butyl alcohol + CO₂Boc group hydrolysis
Basic (0.1N NaOH)Ring-opened diamineRetro-Diels-Alder
Oxidative (3% H₂O₂)N-Oxide (m/z 274.1)Pyrrolidine oxidation

Comparative Analysis with Structural Analogues

Contrasting properties with related compounds :

CompoundFuropyrrole SubstitutionlogPAqueous Solubility (mg/mL)
Target compound4-Boc, 6-COOH1.812
I-9330 2-Boc, 4,6-diketone0.934
S86091 1-Boc, 2-COOH2.38

The 6-carboxylic acid moiety significantly impacts solubility-profile relationships versus ketone or ester analogues.

Industrial-Scale Production Considerations

Optimized metrics from pilot batches (50 kg scale):

Continuous flow hydrogenation (20 bar H₂, Pd/C) reduced reaction time from 72 hr (batch) to 8 hr .

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